molecular formula C16H13ClFN3O2 B601130 N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 153437-78-6

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Numéro de catalogue: B601130
Numéro CAS: 153437-78-6
Poids moléculaire: 333.75
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H13ClFN3O2 and its molecular weight is 333.75. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

  • Antitumor Activities : A study by Liao Wen-j (2015) synthesized novel diazole 4-aminoquinazoline derivatives, including compounds related to N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, demonstrating significant antitumor activities against PC-3 cells (Liao Wen-j, 2015).

  • DNA-Binding Properties : Garofalo et al. (2010) reported on N-alkylanilinoquinazoline derivatives synthesized from 4-chloro-6,7-dimethoxyquinazoline, showing potential as DNA intercalating agents with significant cytotoxic activities (Garofalo et al., 2010).

  • Antiviral Activity : Saul et al. (2021) identified 4-anilinoquinazoline derivatives as potent inhibitors of dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV), indicating potential applications in treating these viral infections (Saul et al., 2021).

  • PET Imaging Agents for Tumor Detection : Chen et al. (2012) synthesized novel F-18 labeled 4-aminoquinazoline derivatives, including N-(3-chloro-4-fluorophenyl)-6-(2-[(18)F]fluoroethoxy)-7-methoxyquinazolin-4-amine, showing potential as PET imaging agents for tumor detection (Chen et al., 2012).

  • Molecular Docking for Anticancer Properties : Mphahlele et al. (2018) conducted a study on indole-aminoquinazoline hybrids, showing significant activity against various cancer cell lines and suggesting potential for developing anticancer drugs (Mphahlele et al., 2018).

  • Apoptosis Inducer and Anticancer Agent : Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and effective anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).

Mécanisme D'action

Target of Action

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . This selective targeting of the mutant proteins in malignant cells disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Gefitinib is the EGFR signaling pathway . By inhibiting the EGFR tyrosine kinase, Gefitinib disrupts the downstream signaling cascades that regulate cell proliferation, apoptosis, angiogenesis, and tumor invasion . This leads to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the drug’s concentration in the body and its interaction with its target .

Result of Action

The molecular and cellular effects of Gefitinib’s action primarily involve the inhibition of cancer cell growth and proliferation. By selectively targeting the mutant proteins in malignant cells, Gefitinib disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .

Analyse Biochimique

Biochemical Properties

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound binds to the adenosine triphosphate (ATP)-binding site of the EGFR enzyme, preventing its activation and subsequent signaling. By inhibiting EGFR, this compound can disrupt the proliferation and survival of cancer cells .

Cellular Effects

The effects of this compound on various types of cells are profound. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking EGFR signaling pathways. It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of EGFR leads to the downregulation of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase. This binding prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting its activation. The inhibition of EGFR activation leads to the suppression of downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound can induce changes in gene expression, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of EGFR signaling and prolonged anti-proliferative effects on cancer cells. Resistance to the compound can develop over time, necessitating combination therapies or alternative treatments .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, gastrointestinal disturbances, and hepatotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidative metabolism mediated by cytochrome P450 enzymes. The metabolites are then conjugated and excreted via the urine. The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy. Additionally, the inhibition of EGFR signaling by this compound can affect metabolic flux and alter metabolite levels in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Its localization within cells is influenced by its lipophilicity and affinity for cellular membranes. Accumulation of the compound in specific tissues, such as tumors, enhances its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound’s ability to target specific compartments or organelles is influenced by post-translational modifications and targeting signals. For instance, the presence of methoxy groups in its structure may facilitate its localization to the endoplasmic reticulum and Golgi apparatus, where it can exert its inhibitory effects on EGFR signaling .

Propriétés

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-12(18)11(17)5-9/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPNWXZDJKCCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exert its anticancer effects?

A1: Research indicates that this compound, also known as DW-8, induces apoptosis, a form of programmed cell death, in colorectal cancer cells. [] This effect is primarily mediated through the intrinsic apoptotic pathway. DW-8 treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway, followed by the activation of executioner caspases-3 and -7. [] Additionally, DW-8 causes cell cycle arrest at the G2 phase, further contributing to its antiproliferative activity. [] Increased levels of reactive oxygen species (ROS) and nuclear fragmentation are also observed, further supporting the induction of apoptosis. []

Q2: Is this compound selective in its anticancer activity?

A2: Yes, this compound (DW-8) demonstrates selectivity towards colorectal cancer cells. In vitro studies revealed that DW-8 exhibited higher efficacy against various colorectal cancer cell lines (HCT116, HT29, and SW620) compared to a non-cancerous colon cell line (CRL1459). [] This selectivity suggests a potentially favorable safety profile for this compound in terms of minimizing off-target effects on healthy cells.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.